1-[9-(3-Phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Overview
Description
1-[9-(3-Phenylpropyl)-2,9-diazaspiro[45]decan-2-yl]-3-pyrazol-1-ylpropan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 1-[9-(3-Phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one involves multiple steps, typically starting with the formation of the spirocyclic core. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction, which efficiently forms the spirocyclic structure with high yield and selectivity . The reaction conditions often include the use of aldehydes and cyclobutanol derivatives under controlled temperatures and pressures.
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are being explored to enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
1-[9-(3-Phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-[9-(3-Phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a ligand in biochemical assays, particularly in the investigation of receptor-ligand interactions.
Industry: Its unique structure makes it a candidate for the development of novel polymers and advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-[9-(3-Phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in the treatment of inflammatory diseases.
Comparison with Similar Compounds
1-[9-(3-Phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can be compared with other azaspiro compounds, which also feature spirocyclic structures with nitrogen heterocycles . Some similar compounds include:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its pharmacological interest, particularly in the development of anticonvulsant and anti-inflammatory drugs.
2-Azaspiro[4.5]decan-3-one:
The uniqueness of this compound lies in its specific spiro linkage and the presence of both pyrazole and diazaspiro moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-22(10-17-27-16-6-13-24-27)26-18-12-23(20-26)11-5-15-25(19-23)14-4-9-21-7-2-1-3-8-21/h1-3,6-8,13,16H,4-5,9-12,14-15,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWTZURBIPUBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCN3C=CC=N3)CN(C1)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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